1-Butyl-4-nitro-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

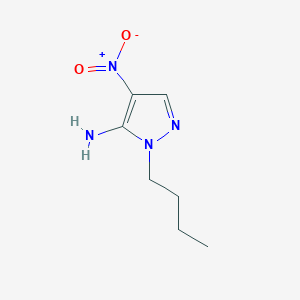

1-Butyl-4-nitro-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a butyl group at the first position, a nitro group at the fourth position, and an amine group at the fifth position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-Butyl-4-nitro-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-1H-pyrazol-5-amine with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction typically requires a solvent like acetic acid or sulfuric acid to facilitate the nitration process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the fourth position of the pyrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

1-Butyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amine group at the fifth position can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary amines.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, acyl chlorides, alkyl halides, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Butyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.

Mecanismo De Acción

The mechanism of action of 1-Butyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

1-Butyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

1-Butyl-4-nitroso-1H-pyrazol-5-amine:

1-Butyl-4-amino-1H-pyrazol-5-amine: The presence of an amino group instead of a nitro group changes its chemical properties and biological activities.

1-Butyl-4-chloro-1H-pyrazol-5-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Butyl-4-nitro-1H-pyrazol-5-amine (BNP) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of BNP, focusing on its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a butyl group and a nitro group at specific positions. Its molecular formula is C8H10N4O2, and it has the following structural formula:

The presence of the nitro group significantly influences its reactivity and biological properties, making it a candidate for various pharmacological studies .

The biological activity of BNP can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes. This interaction often involves covalent bonding with nucleophilic sites on proteins, altering their activity .

- Cellular Interaction : BNP can interact with cellular components such as DNA and RNA, potentially affecting gene expression and cellular functions. This interaction is critical for understanding its anticancer properties .

Antimicrobial Properties

BNP has demonstrated promising antimicrobial activity against various pathogens. A study highlighted that pyrazole derivatives exhibit broad-spectrum antibacterial effects, which can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

Research indicates that BNP may possess anticancer properties. The compound's ability to modulate enzyme activity involved in cancer cell proliferation suggests its potential as a therapeutic agent against certain types of cancer. Specifically, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and mitochondrial pathways .

Research Applications

This compound is utilized in various research domains:

- Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds, BNP serves as a precursor in drug discovery efforts aimed at developing new therapeutic agents .

- Biological Studies : The compound is employed in studies focusing on the biological activity of nitro compounds, enhancing our understanding of their interactions with biomolecules .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of BNP, it is essential to compare it with similar pyrazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Butyl-4-nitroso-1H-pyrazol-5-amine | Nitroso group instead of nitro | Antimicrobial, anticancer |

| 1-Butyl-4-amino-1H-pyrazol-5-amine | Amino group at the fourth position | Varies; less studied |

| 1-Butyl-3-nitro-1H-pyrazol-5-amine | Nitro group at different position | Potentially similar activities |

This table illustrates how variations in substitution patterns can lead to differences in biological activities among pyrazole derivatives.

Case Studies

Several case studies have explored the efficacy of BNP in various biological contexts:

- Anticancer Studies : In vitro experiments demonstrated that BNP significantly reduced cell viability in breast cancer cell lines, promoting apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : A recent study assessed BNP against Gram-positive and Gram-negative bacteria, revealing effective inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Propiedades

IUPAC Name |

2-butyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-2-3-4-10-7(8)6(5-9-10)11(12)13/h5H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSMZKFKBPPYIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.